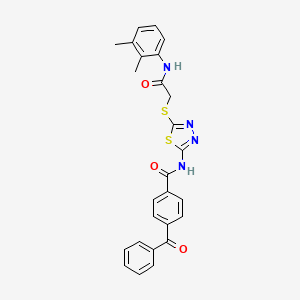

2,5-Diaminopyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diaminopyrimidin-4(3H)-one is a chemical compound that has been studied in the context of biochemistry, particularly in relation to the biosynthesis of riboflavin . It is involved in enzymatic reactions and has been studied in organisms such as Methanothermobacter thermautotrophicus .

Synthesis Analysis

The synthesis of this compound involves enzymatic reactions. For instance, the pyrimidine reductase of the riboflavin biosynthetic pathway, specified by the open reading frame MJ0671 of Methanocaldococcus jannaschii, was shown to catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . The folding pattern of the enzyme involved in its synthesis resembles that of dihydrofolate reductase, with the Thermotoga maritima ortholog as the most similar structure .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily enzymatic in nature. The enzyme from Methanocaldococcus jannaschii catalyzes the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Wissenschaftliche Forschungsanwendungen

Tautomeric Forms and Hydrogen-Bonding Interactions

The derivatives of pyrimidin-4-one, including 2,5-diaminopyrimidin-4(3H)-one, can exist in different tautomeric forms. These forms significantly affect their hydrogen-bonding interactions in cocrystals with other compounds. For instance, 2,6-diaminopyrimidin-4-one, a closely related compound, has been studied for its tautomeric preferences and its ability to form various structures through hydrogen bonding (Gerhardt, Tutughamiarso, & Bolte, 2011).

Role in Riboflavin and F420 Biosynthesis

This compound plays a critical role in the biosynthesis pathways of riboflavin and coenzyme F420 in certain archaea. This compound serves as a substrate for enzyme-mediated reactions integral to these biosynthetic processes (Graupner, Xu, & White, 2002).

Synthesis of Benzochromeno[2,3-d]pyrimidines

This compound is used in one-pot, three-component reactions with aromatic aldehydes and naphthols to synthesize benzochromeno[2,3-d]pyrimidines. This synthesis demonstrates the compound's versatility in forming complex heterocyclic structures, which have potential applications in various fields (Harutyunyan, Israyelyan, Panosyan, & Hovsepyan, 2020).

Microwave-Assisted Synthesis

The compound has been involved in microwave-assisted syntheses, highlighting its utility in modern, efficient, and environmentally friendly chemical processes. For example, derivatives of this compound have been synthesized through microwave irradiation, showcasing the compound's adaptability to innovative synthetic methods (Tu, Zhang, Xiang, Fang, & Li, 2005).

Wirkmechanismus

Target of Action

The primary target of 2,5-Diaminopyrimidin-4(3H)-one is the enzyme known as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate reductase . This enzyme plays a crucial role in the riboflavin biosynthetic pathway .

Mode of Action

This compound interacts with its target enzyme by binding to its active site . The enzyme then catalyzes the conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This reaction involves the transfer of the pro-R hydrogen of C-4 of NADPH to C-1’ of the substrate .

Biochemical Pathways

The interaction of this compound with its target enzyme affects the riboflavin biosynthesis pathway . The conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate is a key step in this pathway .

Pharmacokinetics

As a ribose 5-triphosphate compound , it is expected to be involved in metabolic reactions in organisms such as humans and mice . These properties can impact the bioavailability of this compound.

Result of Action

The molecular effect of this compound’s action is the production of 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This compound is a crucial intermediate in the riboflavin biosynthesis pathway . On a cellular level, this can contribute to the production of riboflavin, an essential nutrient for many organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate at which the target enzyme catalyzes the conversion of this compound . .

Eigenschaften

IUPAC Name |

2,5-diamino-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXQSBATTZNERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2626074.png)

![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)

![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)

![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2626088.png)